molecular formula C14H11BrN2O2S2 B5098676 3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide

Cat. No.: B5098676
M. Wt: 383.3 g/mol
InChI Key: VWDSUKVDVLOQDI-UHFFFAOYSA-N
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Description

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide typically involves the formation of the thiazole and thiophene rings followed by their coupling with the benzoic acid moiety. One common method involves the condensation of thiophene-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide is unique due to its combination of a thiophene ring, a thiazole ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2.BrH/c17-13(18)9-3-1-4-10(7-9)15-14-16-11(8-20-14)12-5-2-6-19-12;/h1-8H,(H,15,16)(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDSUKVDVLOQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CS3)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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